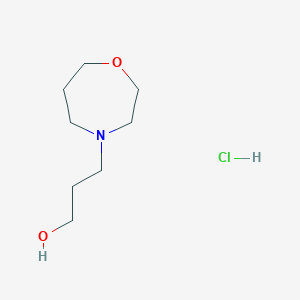

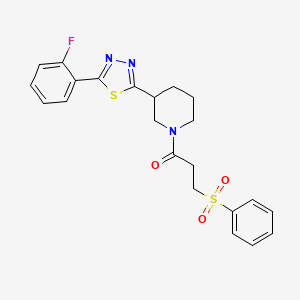

![molecular formula C22H19N3O3S3 B2363000 2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-73-1](/img/structure/B2363000.png)

2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a sulfonamide group, and a benzamide group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzothiazole derivatives are typically synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process often involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The benzothiazole ring is a five-membered aromatic ring with a general formula of C3H3NS . The sulfonamide group (-SO2NH2) and the benzamide group (C6H5CONH2) are also present in the molecule .Scientific Research Applications

Antimalarial and COVID-19 Drug Potential

- This compound has shown potential as an antimalarial agent. A study conducted by Fahim and Ismael (2021) explored its use in this context, particularly focusing on its activity against Plasmepsin-1 and Plasmepsin-2, crucial enzymes in the malaria parasite. This study also considered its potential use against SARS-CoV-2, suggesting its versatility in antiviral therapy.

Cardiac Electrophysiological Activity

- Research by Morgan et al. (1990) highlighted the cardiac electrophysiological activity of similar compounds, which could be relevant in developing treatments for heart-related conditions. This study focused on the synthesis and activity of N-substituted benzamides, which have shown potential as selective class III agents, indicating a role in cardiac arrhythmia management.

Anticancer Activity

- A study by Ravinaik et al. (2021) discussed the synthesis and evaluation of similar benzamide derivatives for their anticancer properties. The compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing promising results compared to established drugs.

Antimicrobial and Antifungal Properties

- The antimicrobial and antifungal applications of this compound have been explored in research. For instance, Sych et al. (2019) synthesized benzamide derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Supramolecular Gelators

- The role of similar compounds as supramolecular gelators was investigated by Yadav and Ballabh (2020). They studied N-(thiazol-2-yl) benzamide derivatives, focusing on their gelation behavior, which is significant in the development of materials with specific physical properties.

Future Directions

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S3/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWKLYYPIJLMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

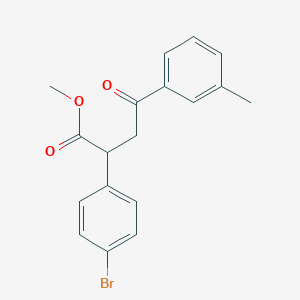

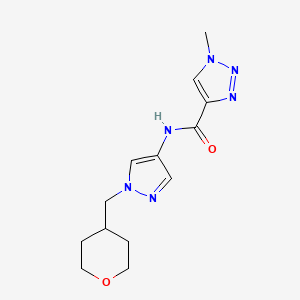

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

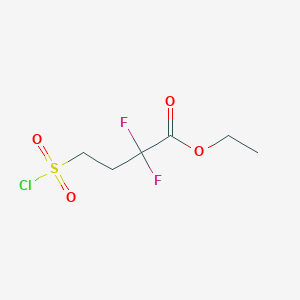

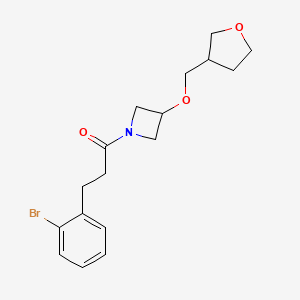

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)

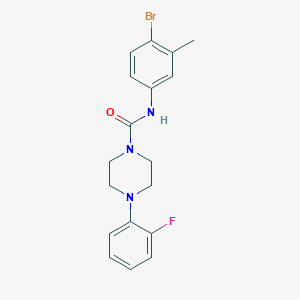

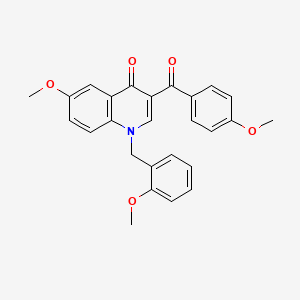

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)